molecular formula C15H17ClN2O2 B1520065 1-[(5-chloro-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid CAS No. 1170595-16-0

1-[(5-chloro-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid

Cat. No.: B1520065
CAS No.: 1170595-16-0
M. Wt: 292.76 g/mol
InChI Key: WOIDSYAPXMRFFF-UHFFFAOYSA-N
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Description

The compound “1-[(5-chloro-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid” has the molecular formula C15H17ClN2O2. It has an average mass of 292.761 Da and a monoisotopic mass of 292.097870 Da .


Molecular Structure Analysis

The systematic name for this compound is “1-[(5-Chloro-1H-indol-3-yl)methyl]-4-piperidinecarboxylic acid”. The SMILES representation is c1cc2c(cc1Cl)c(cnH2)CN3CCC(CC3)C(=O)O .


Physical and Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm³, a boiling point of 503.5±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C. It also has a molar refractivity of 79.1±0.3 cm³, a polar surface area of 56 Ų, and a molar volume of 212.5±3.0 cm³ .

Scientific Research Applications

1. Potential in Treating Cancer

[(2S, 4S) -1 - [(3-chloro-2-fluoro - phenyl) methyl] -4 - [[3-fluoro-6 - [(5-methyl -1H- pyrazole-3 -yl ) amino] -2-pyridyl] methyl] -2-methyl - piperidine-4-carboxylic acid, a structurally related compound, is found to inhibit Aurora A, suggesting potential usefulness in treating cancer (ロバート ヘンリー,ジェームズ, 2006).

2. Allosteric Modulation of the Cannabinoid CB1 Receptor

Compounds structurally similar to 1-[(5-chloro-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid, such as Org 27569, demonstrate allosteric modulation of the cannabinoid CB1 receptor. This indicates a role in modulating receptor interactions, possibly relevant in neurological or pharmacological research (Martin R. Price et al., 2005).

3. Exploration of Chemical Functionalities for CB1 Modulation

Further exploration of chemical functionalities in compounds like this compound reveals key structural requirements for allosteric modulation of the CB1 receptor. This suggests their potential in developing treatments targeting this receptor (Leepakshi Khurana et al., 2014).

4. Antiviral Applications

Derivatives of piperidine-4-carboxamide, which are structurally related, show promising activity as CCR5 antagonists with potential applications in treating HIV-1. This highlights the potential antiviral applications of related compounds (S. Imamura et al., 2006).

Properties

IUPAC Name

1-[(5-chloro-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2/c16-12-1-2-14-13(7-12)11(8-17-14)9-18-5-3-10(4-6-18)15(19)20/h1-2,7-8,10,17H,3-6,9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIDSYAPXMRFFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=CNC3=C2C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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